Cas no 2227701-43-9 (rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid)

Technical Introduction: rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a substituted phenyl ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its stereochemical complexity and functional group diversity. The presence of the Cbz group enhances stability during synthetic manipulations, while the chloro-methylphenyl moiety offers potential for further derivatization. Its carboxylic acid functionality allows for versatile reactivity, making it a valuable intermediate in the synthesis of bioactive molecules or chiral ligands. The racemic mixture provides flexibility for resolution studies or asymmetric synthesis applications.
rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid structure
2227701-43-9 structure
Product Name:rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid
CAS No:2227701-43-9
MF:C20H20ClNO4
MW:373.830104827881
CID:6482557
PubChem ID:165880686
Update Time:2025-10-28

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid
    • EN300-1454841
    • 2227701-43-9
    • rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(3-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid
    • Inchi: 1S/C20H20ClNO4/c1-13-7-8-15(9-18(13)21)16-10-22(11-17(16)19(23)24)20(25)26-12-14-5-3-2-4-6-14/h2-9,16-17H,10-12H2,1H3,(H,23,24)/t16-,17+/m0/s1
    • InChI Key: KYOOJONCEBIFAZ-DLBZAZTESA-N
    • SMILES: ClC1=C(C)C=CC(=C1)[C@@H]1CN(C(=O)OCC2C=CC=CC=2)C[C@H]1C(=O)O

Computed Properties

  • Exact Mass: 373.1080858g/mol
  • Monoisotopic Mass: 373.1080858g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 508
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 66.8Ų

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid

Racemic (3R,4S)-1-(Benzyloxy)Carbonyl-4-(3-Chloro-4-Methylphenyl)Pyrrolidine-3-Carboxylic Acid: A Comprehensive Overview

The compound racemic (3R,4S)-1-(benzyloxy)carbonyl-4-(3-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid, with CAS No. 2227701-43-9, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a pyrrolidine ring substituted with a benzyloxy carbonyl group and a 3-chloro-4-methylphenyl moiety. The stereochemistry of the compound is defined by its (3R,4S) configuration, making it a racemic mixture.

The synthesis of this compound involves multi-step processes that require precise control over stereochemistry and functional group transformations. Recent advancements in asymmetric catalysis have enabled more efficient and selective methods for constructing such complex molecules. For instance, researchers have employed organocatalytic strategies to achieve high enantioselectivity in the formation of the pyrrolidine ring system. These methods not only enhance the yield of the desired product but also minimize the generation of by-products, aligning with the principles of green chemistry.

One of the most notable applications of this compound lies in its potential as a precursor in drug discovery programs. The presence of a benzyloxy carbonyl group suggests that it may serve as an intermediate in peptide synthesis or as a protective group in more elaborate molecular constructions. Additionally, the 3-chloro-4-methylphenyl substituent imparts unique electronic and steric properties to the molecule, which could be exploited in designing bioactive compounds with specific pharmacological profiles.

Recent studies have explored the biological activity of this compound and its derivatives. For example, investigations into its interaction with various enzymes have revealed potential inhibitory effects on key targets associated with inflammatory diseases and neurodegenerative conditions. These findings underscore the importance of understanding the relationship between molecular structure and biological function, particularly in the context of drug design.

From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been instrumental in confirming the identity and purity of this compound. High-resolution MS has provided precise molecular weight determinations, while NMR spectroscopy has elucidated detailed information about the spatial arrangement of atoms within the molecule.

In conclusion, racemic (3R,4S)-1-(benzyloxy)carbonyl-4-(3-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid represents a significant advancement in organic synthesis and holds promising potential for future applications in pharmaceutical research. Its complex structure and versatile functional groups make it an invaluable tool for chemists and pharmacologists alike.

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